molecular formula C10H14N2O2 B6609962 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 2870667-92-6

2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B6609962
CAS No.: 2870667-92-6
M. Wt: 194.23 g/mol
InChI Key: YWIKCPXWPVQLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (CAS: 2870667-92-6) is a bicyclic heterocyclic compound featuring an indazole core with a partially saturated ring system. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 194.24 g/mol . The compound is characterized by methyl substituents at positions 2 and 7 of the indazole ring and a carboxylic acid group at position 3.

Properties

IUPAC Name

2,7-dimethyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-3-7(10(13)14)4-8-5-12(2)11-9(6)8/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIKCPXWPVQLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2=CN(N=C12)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted indazoles.

Scientific Research Applications

Overview

2,7-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic organic compound belonging to the indazole family. Its unique structure, characterized by a tetrahydroindazole core and specific functional groups, has garnered interest for various scientific applications. This article delves into its synthesis, biological activities, and potential pharmacological applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Sigma Receptor Modulation

Studies have shown that this compound interacts with sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric disorders. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating conditions like depression and anxiety disorders.

Antibacterial Properties

The compound has been evaluated for its antibacterial activity using the agar diffusion method. Results indicate that it displays significant inhibition against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy compared to standard antibiotics .

Pharmacological Applications

Given its biological activities, this compound holds promise in several pharmacological areas:

Application Description
Neurological Disorders Potential treatment for anxiety and depression through sigma receptor modulation.
Antibacterial Agents Development of new antibacterial drugs targeting resistant strains of bacteria.
Cancer Research Investigated for its role in inhibiting cancer cell proliferation through receptor interactions .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

Case Study 1: Antibacterial Activity

A study synthesized various derivatives of tetrahydroindazole and assessed their antibacterial properties. Compounds with higher substitution at the indazole core exhibited enhanced activity against gram-positive and gram-negative bacteria. The findings suggest that structural modifications can lead to improved efficacy against specific pathogens .

Case Study 2: Sigma Receptor Binding

Another investigation focused on the binding affinity of this compound to sigma receptors using radiolabeled binding assays. Results indicated that certain structural modifications significantly increased binding affinity, suggesting a potential pathway for developing sigma receptor-targeted therapies.

Mechanism of Action

The mechanism by which 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities.

Comparison with Similar Compounds

Structural Analogs in the Indazole Carboxylic Acid Family

The following compounds share the 4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid backbone but differ in substituent types and positions:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid 1956331-97-7 Methyl at position 3 ~180 (estimated) Reduced steric bulk; altered electronic effects
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid 1823301-33-2 Methyl at positions 3,5 ~194 (estimated) Increased methylation; potential solubility changes
3-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid 10-F907705 (Ref) Cyclopropyl at position 3 ~220 (estimated) Enhanced ring strain; higher lipophilicity
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid Discontinued CF₃ at position 3 ~263 (estimated) Increased electronegativity; metabolic stability challenges

Key Observations :

  • Substituent Position : The target compound’s 2,7-dimethyl groups create a distinct spatial arrangement compared to analogs with substituents at positions 3 or 5. This affects steric interactions in binding assays .
  • Commercial Availability : The cyclopropyl analog (Ref: 10-F907705) is priced at €629/g , reflecting its complex synthesis, while the trifluoromethyl variant is discontinued, likely due to stability or scalability issues .

Non-Indazole Bicyclic Carboxylic Acids

Compounds with related bicyclic frameworks but differing heterocycles include:

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HCl 720720-96-7 Thiazolo-pyridine 232.70 (HCl salt) Sulfur-containing ring; altered aromaticity
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid 26751-24-6 Benzoimidazole 180.20 Additional nitrogen; increased hydrogen-bonding capacity

Key Observations :

  • Solubility : The benzoimidazole analog (26751-24-6) may exhibit higher aqueous solubility due to additional hydrogen-bonding sites .

Biological Activity

2,7-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic compound belonging to the indazole family. This compound features a tetrahydroindazole core and is characterized by its unique substitution pattern, which may confer significant biological activities. Understanding its pharmacological potential is crucial for developing therapeutic agents.

Chemical Structure

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of 194.23 g/mol. The structure includes two methyl groups at the 2 and 7 positions and a carboxylic acid functional group at the 5 position, enhancing its reactivity and solubility.

Sigma Receptor Binding

Research indicates that compounds similar to this compound exhibit notable interactions with sigma receptors. These receptors are implicated in various neurological and psychiatric disorders. Studies have shown that modifications on the indazole structure significantly influence binding affinity and biological activity against sigma receptors.

Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory properties of related indazole derivatives. For instance, in the carrageenan edema test, certain tetrahydroindazole derivatives exhibited significant anti-inflammatory effects. The most active compound in a related series was found to have an ED50 value of 3.5 mg/kg . This suggests that similar derivatives could potentially offer therapeutic benefits in inflammatory conditions.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of indazole derivatives against various cancer cell lines. For example, hybrid compounds derived from indazole scaffolds demonstrated strong cytotoxic activity against HeLa and K562 cells. One particular compound showed an IC50 value of 0.16 µM against HeLa cells, indicating a potent anti-cancer effect . This highlights the potential of indazole derivatives in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis of similar compounds reveals that specific substitutions can enhance binding affinity to sigma receptors and improve anti-inflammatory and cytotoxic activities .

Compound Similarity Index Biological Activity
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid0.98Moderate sigma receptor binding
3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid0.97High anti-inflammatory activity
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid0.95Strong cytotoxicity (ED50: 3.5 mg/kg)

Case Studies

  • Anti-inflammatory Study : A study on aryl-substituted tetrahydroindazoles demonstrated varying degrees of anti-inflammatory activity through the carrageenan edema test. The results indicated that structural variations significantly impacted efficacy .
  • Cytotoxicity Evaluation : In a comparative study of hybrid compounds based on the indazole scaffold against cancer cell lines (HeLa and K562), one derivative exhibited superior cytotoxicity compared to standard chemotherapeutics like cisplatin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.